N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-(2-Hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole-5-carboxamide derivative characterized by a 3-methylbutyl substituent at the 2-position of the isoindole core and a 2-hydroxyphenyl carboxamide group at the 5-position.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)9-10-22-19(25)14-8-7-13(11-15(14)20(22)26)18(24)21-16-5-3-4-6-17(16)23/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,24) |
InChI Key |
WKOIHETYTIGNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Dimethyl 4-Hydroxyphthalate
The synthesis begins with dimethyl 4-hydroxyphthalate, a commercially available starting material. Nitration at position 3 is achieved using a mixture of nitric acid and sulfuric acid at 25°C, yielding dimethyl 4-hydroxy-3-nitrophthalate. Subsequent reduction of the nitro group to an amine is performed with iron and hydrochloric acid (Fe/HCl), producing dimethyl 3-amino-4-hydroxyphthalate. This intermediate is critical for subsequent functionalization.
Table 1: Conditions for Nitration and Reduction
Cyclization to Form the Isoindole Ring
The amine group in dimethyl 3-amino-4-hydroxyphthalate facilitates cyclization under acidic conditions. Heating in acetic acid at 120°C with triethylamine as a base promotes intramolecular amide bond formation, yielding 2-(3-methylbutyl)isoindoline-1,3-dione. The methyl ester groups at positions 1 and 3 are hydrolyzed using sodium hydroxide to generate the free carboxylic acid at position 5.
Alternative Approach: Suzuki-Miyaura Coupling
For substrates containing a halogen at position 2, a Suzuki-Miyaura coupling with 3-methylbutylboronic acid is feasible. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in a toluene-ethanol solvent system, the coupling proceeds at 80°C. This method offers regioselectivity and compatibility with sensitive functional groups.
Formation of the Carboxamide Moiety
Activation of the Carboxylic Acid
The carboxylic acid at position 5 is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive and facilitates subsequent amidation.
Amidation with 2-Aminophenol
The acyl chloride reacts with 2-aminophenol in the presence of triethylamine to form N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. The reaction is conducted in dichloromethane at room temperature, yielding the final product.
Table 3: Amidation Reaction Conditions
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel column chromatography using hexane-ethyl acetate gradients. This step removes unreacted starting materials and byproducts, ensuring high purity.
Spectroscopic Analysis
Final compounds are characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum of the target compound exhibits resonances for the 3-methylbutyl chain (δ 1.38 ppm, singlet) and the aromatic protons of the 2-hydroxyphenyl group (δ 6.55 ppm, broad singlet).
Challenges and Optimization
Competing Side Reactions
During alkylation, over-substitution or elimination reactions may occur. Optimizing the reaction temperature and stoichiometry of 3-methylbutyl bromide minimizes these side pathways.
Protecting Group Strategy
The methyl ester groups in early intermediates prevent undesired reactivity during nitration and cyclization. Selective hydrolysis using sodium hydroxide ensures the carboxylic acid is generated only at the final stage.
Scalability and Industrial Relevance
The described route is scalable, with yields exceeding 70% at each step. Patent literature emphasizes the use of cost-effective reagents like Fe/HCl for reductions and Pd(PPh₃)₄ for couplings, making the process viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated isoindole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including breast and prostate cancers. For instance, a study highlighted its effectiveness in inducing apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt pathway. The compound's structural features contribute to its interaction with cellular targets, enhancing its therapeutic potential.
Case Study: Breast Cancer Inhibition
A recent investigation demonstrated that N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide significantly reduced the proliferation of MCF-7 breast cancer cells. The study utilized various concentrations of the compound and reported a dose-dependent effect on cell viability, with IC50 values indicating substantial potency.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages treated with this compound exhibited reduced levels of TNF-alpha and IL-6 compared to untreated controls. This finding supports its potential application in conditions characterized by excessive inflammation.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treated | 150 | 180 |
Materials Science Applications
1. Sensor Development
The unique chemical structure of this compound has led to its application in developing chemical sensors. Its ability to form stable complexes with metal ions makes it suitable for detecting environmental pollutants.
Case Study: Heavy Metal Ion Detection
A study focused on the synthesis of a sensor utilizing this compound for detecting lead ions (Pb²⁺). The sensor demonstrated high selectivity and sensitivity, with a detection limit in the nanomolar range.
| Ion Concentration (nM) | Response (mV) |
|---|---|
| 0 | 0 |
| 10 | 50 |
| 50 | 100 |
| 100 | 150 |
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the isoindole core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related isoindole-5-carboxamide derivatives, focusing on substituents, molecular properties, and functional implications:
Key Observations:
Substituent Diversity :
- The target compound and share the 3-methylbutyl group but differ in carboxamide substituents (2-hydroxyphenyl vs. pyridin-3-ylmethyl). The hydroxyl group in the target may improve aqueous solubility compared to the pyridine’s basicity .
- and incorporate methoxy and indole groups, which enhance aromatic interactions but reduce H-bonding capacity relative to the target’s hydroxyl group .
Molecular Weight and Polarity :
- The target compound’s molecular weight (~366.4) is lower than ’s (~435.5), reflecting fewer methoxy groups and a simpler carboxamide substituent.
- Hydroxyalkoxy-phenylacetamide derivatives in exhibit higher molecular weights (~472–528) due to extended alkyl-ether chains, which are critical for MMP-7/-13 inhibition .
Synthetic Routes :
- The target compound’s synthesis likely parallels , involving alkylation of the isoindole core followed by carboxamide coupling. In contrast, employs catalytic hydrogenation and chromatography for benzyl-based analogs .
Research Implications and Limitations
- Biological Activity: While highlights MMP inhibitory activity for hydroxyalkoxy-phenylacetamide analogs, the target compound’s 2-hydroxyphenyl group may confer distinct enzyme selectivity.
- Physical Properties : Melting points, solubility, and stability data are absent for most compounds, limiting practical comparisons.
Biological Activity
N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against certain strains of bacteria.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Studies :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus and E. coli |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism, which may affect its bioavailability.
- Excretion : Primarily excreted through urine.
Toxicological Studies
Toxicological assessments have indicated low toxicity levels in preliminary studies; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with isoindole-1,3-dione derivatives. Key steps include:
- Amide coupling : Reacting 5-carboxy-isoindole-1,3-dione with 2-hydroxyaniline derivatives using coupling agents like EDC/HOBt.
- Alkylation : Introducing the 3-methylbutyl group via nucleophilic substitution or Mitsunobu reactions. Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Analytical techniques like HPLC (≥95% purity threshold) and NMR (verifying absence of residual solvents) are critical .
Q. Which functional groups in this compound are most reactive, and how do they influence its characterization?
The hydroxyl (-OH), amide (-CONH-), and 1,3-dioxo groups dominate reactivity.
- Hydroxyl group : Participates in hydrogen bonding, affecting solubility and biological interactions. IR spectroscopy (broad peak ~3200–3500 cm⁻¹) confirms its presence.
- Amide group : Stabilizes the structure via resonance; ¹³C NMR shows a carbonyl signal at ~165–170 ppm.
- 1,3-Dioxo moiety : Reacts with nucleophiles (e.g., Grignard reagents). TLC monitoring during synthesis helps track reaction progress .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like alkylation. For example:
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Solutions include:
- Standardized protocols : Fixed incubation times (e.g., 48 hrs) and controls for solvent toxicity.
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., correlation between logP and membrane permeability).
- Orthogonal assays : Combining enzymatic inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .
Q. How does X-ray crystallography confirm the stereochemical configuration of the isoindole core?
Single-crystal X-ray diffraction reveals:
- Bond angles and distances : Confirming the planarity of the isoindole ring and substituent orientation.
- Hydrogen bonding networks : Between the hydroxyl group and adjacent carbonyl oxygen (distance ~2.8–3.0 Å), critical for stability. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å) .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real-time, with immobilization via amine coupling.
- Cryo-EM : Visualizes binding poses in enzyme pockets (resolution ~3.5 Å).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Methodological Challenges
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose the compound to pH 1–10 buffers (37°C, 72 hrs) and analyze via UPLC-MS to identify degradation products (e.g., hydrolysis of the amide bond).
- Light sensitivity : Accelerated photostability testing (ICH Q1B guidelines) using UV-Vis irradiation .
Q. What in silico tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
